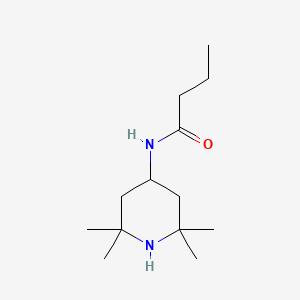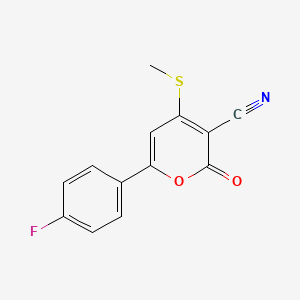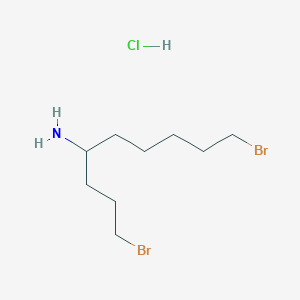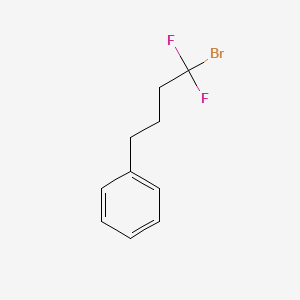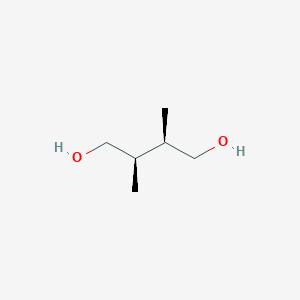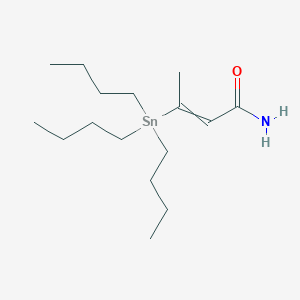
3-(Tributylstannyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tributylstannyl)but-2-enamide is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a but-2-enamide moiety. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-2-enamide typically involves the reaction of but-2-enamide with tributyltin hydride in the presence of a catalyst. One common method is the electrophilic activation of amides, which can be achieved using reagents such as triflic anhydride and lithium hexamethyldisilazide (LiHMDS) . This reaction is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Tributylstannyl)but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tributyltin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学研究应用
3-(Tributylstannyl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Tributylstannyl)but-2-enamide involves its ability to participate in various chemical reactions due to the presence of the tributyltin group. The compound can undergo electron transfer processes, nucleophilic substitutions, and oxidative additions, which are facilitated by the tin atom’s ability to stabilize different oxidation states .
相似化合物的比较
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
Tributyltin chloride: Used in similar synthetic applications but has different reactivity due to the presence of a chloride group.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Uniqueness
3-(Tributylstannyl)but-2-enamide is unique due to its specific structure, which combines the tributyltin group with a but-2-enamide moiety. This combination allows for unique reactivity and applications in organic synthesis, making it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
135440-24-3 |
|---|---|
分子式 |
C16H33NOSn |
分子量 |
374.1 g/mol |
IUPAC 名称 |
3-tributylstannylbut-2-enamide |
InChI |
InChI=1S/C4H6NO.3C4H9.Sn/c1-2-3-4(5)6;3*1-3-4-2;/h3H,1H3,(H2,5,6);3*1,3-4H2,2H3; |
InChI 键 |
HQYOSHWDLJOELD-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
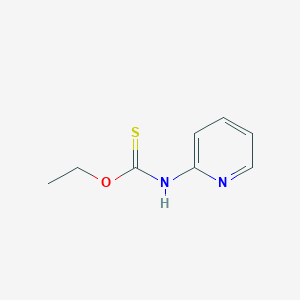
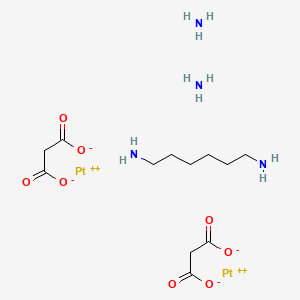

![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
